Ethyl 3-oxodecanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKPCVHTRBTTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884581 | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13195-66-9 | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of Ethyl 3 Oxodecanoate
Classical Ester Condensation Approaches
The formation of the ethyl 3-oxodecanoate (B1261010) backbone often relies on classical ester condensation reactions, which create the characteristic β-keto ester functionality.
Claisen Condensation and Analogous Routes
The Claisen condensation is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing β-keto esters. perlego.comquimicaorganica.org In the context of ethyl 3-oxodecanoate, this typically involves a mixed Claisen condensation. The reaction joins two different esters, one of which must possess α-hydrogens to form an enolate. pw.live For instance, the condensation of ethyl octanoate (B1194180) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide (NaOEt) would theoretically yield this compound. The base deprotonates the α-carbon of ethyl acetate, generating a nucleophilic enolate that then attacks the carbonyl carbon of ethyl octanoate. Subsequent elimination of an ethoxide ion results in the formation of the β-keto ester. perlego.com
The mechanism involves the following key steps:
Enolate formation: A strong base removes an α-hydrogen from an ester molecule. quimicaorganica.org
Nucleophilic attack: The resulting enolate attacks the carbonyl group of a second ester molecule. quimicaorganica.org
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester. quimicaorganica.org
A related intramolecular version of this reaction is the Dieckmann condensation, which is used to form cyclic β-keto esters from a single diester molecule. pw.live
Industrial-Scale Preparations
On an industrial scale, the synthesis of β-keto esters like ethyl acetoacetate (B1235776), a close analog of this compound, is often achieved by the treatment of diketene (B1670635) with an alcohol. wikipedia.orgatamanchemicals.com This method is efficient for large-scale production. While specific industrial processes for this compound are less commonly disclosed, analogous principles would apply, potentially involving the reaction of a ketene (B1206846) derivative with an appropriate alcohol. Another large-scale approach involves the self-condensation of an ester, such as ethyl acetate, facilitated by sodium metal, which reacts with residual ethanol (B145695) to form the necessary ethoxide base. atamanchemicals.com
Alkylation Strategies at the Alpha-Carbon Position
The α-carbon of this compound is situated between two carbonyl groups, making its protons acidic and readily removable to form a stabilized enolate. ucalgary.calibretexts.org This enolate is a potent nucleophile, enabling the introduction of various substituents at this position.
Enolate Formation and Regioselective Alkylation
The formation of an enolate from this compound can be achieved using a suitable base. For β-keto esters, sodium ethoxide is often sufficient to generate the enolate quantitatively. libretexts.orgstolaf.edu The resulting enolate can then be alkylated by reaction with an alkyl halide in an SN2 reaction. libretexts.orglibretexts.orgpressbooks.pub This process allows for the regioselective formation of a new carbon-carbon bond at the α-position.
The choice of base is critical. While sodium ethoxide is effective for the relatively acidic protons of a β-keto ester, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used for direct alkylation of simple ketones or esters to ensure complete and irreversible enolate formation, preventing side reactions. libretexts.orgpressbooks.pub
| Reactant | Base | Alkylating Agent | Product | Reference |
| Ethyl 3-oxobutanoate | Sodium Ethoxide | Alkyl Halide | α-substituted methyl ketone | libretexts.org |
| Diethyl malonate | Sodium Ethoxide | Alkyl Halide | α-substituted malonic ester | libretexts.org |
| Ketones/Esters | LDA | Alkyl Halide | α-alkylated carbonyl compound | libretexts.orgpressbooks.pub |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methods have introduced palladium-catalyzed reactions as a powerful tool for α-functionalization. These reactions offer an alternative to classical enolate chemistry and can provide access to a wider range of products with high selectivity. Palladium-catalyzed α-alkylation of β-ketoesters has been developed, allowing for the formation of adjacent quaternary and tertiary stereocenters. nih.gov
In these processes, a palladium catalyst, often in conjunction with a specific ligand, facilitates the coupling of an enolate intermediate with various electrophiles. nih.gov For instance, palladium-catalyzed reactions can couple 1,3-dicarbonyl compounds with alkenyl bromides to synthesize functionalized furans. mdpi.comresearchgate.net Studies have shown that catalysts like PdCl₂(CH₃CN)₂ can be highly effective, with optimal conditions often involving a specific solvent, base, and oxidant. mdpi.comresearchgate.net These methods can achieve high yields and demonstrate the versatility of palladium catalysis in forming complex molecules from β-dicarbonyl precursors. mdpi.com
| Catalyst System | Substrates | Product Type | Yield | Reference |
| PdCl₂(CH₃CN)₂ / K₂CO₃ / CuCl₂ | 1,3-Dicarbonyls, Alkenyl Bromides | Functionalized Furans | up to 94% | mdpi.comresearchgate.net |
| [Pd₂(dba)₃] / Ligand | β-Ketoesters, Michael Acceptors | Adjacent Quaternary and Tertiary Centers | High | nih.gov |
Knoevenagel Condensation and Related Olefination Reactions
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that utilizes the reactivity of the active methylene (B1212753) group in compounds like this compound. wikipedia.org It involves the reaction of an active hydrogen compound with an aldehyde or ketone, catalyzed by a weak base, typically an amine. wikipedia.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org
Ethyl 3-oxobutanoate (ethyl acetoacetate), a close analog, is a common substrate in Knoevenagel condensations. wikipedia.org Research has demonstrated the Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes. scielo.brscite.aiscielo.br These reactions, sometimes carried out in greener solvents like ionic liquids, produce ethyl 2-chloroacetyl-3-arylpropenoates in good yields. scielo.brscielo.br The reaction conditions, including the choice of catalyst and solvent, can influence the reaction rate and the diastereomeric ratio of the products. scielo.brscielo.br Domino reactions that combine a Michael addition with an intramolecular Knoevenagel condensation have also been developed, providing a pathway to complex cyclic structures. au.dk
Nucleophilic Substitution Reactions and Derivatization
The most prominent reaction involving this compound and its analogs, such as ethyl acetoacetate, is the acetoacetic ester synthesis. libretexts.orgatamanchemicals.com This series of reactions leverages the nucleophilicity of the enolate formed from the β-keto ester. wikipedia.orgegyankosh.ac.in The process begins with the deprotonation of the α-carbon by a suitable base, typically sodium ethoxide, to generate a resonance-stabilized enolate. libretexts.orgvanderbilt.edu This enolate ion then participates in nucleophilic substitution reactions, most commonly with halogenated substrates, to form α-substituted derivatives. wikipedia.orgaklectures.com This alkylation is a powerful tool for creating new carbon-carbon bonds. pressbooks.pub
The reaction between the enolate of this compound and a halogenated substrate proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgvanderbilt.edu The nucleophilic enolate ion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.orgpressbooks.pub The efficiency of this alkylation is subject to the typical constraints of SN2 reactions. libretexts.org
Consequently, the reaction works best with methyl halides and primary alkyl halides. libretexts.org Secondary halides tend to react poorly, while tertiary halides are unsuitable as they primarily lead to elimination products instead of substitution. libretexts.orglibretexts.org Allylic and benzylic halides are also effective substrates for this alkylation reaction. libretexts.org For instance, the synthesis of ethyl 2-benzyl-3-oxobutanoate is achieved by first deprotonating ethyl 3-oxobutanoate with sodium ethoxide and then alkylating the resulting enolate with benzyl (B1604629) chloride. tcd.ie
Rearrangement Reactions and Structural Transformations
β-keto esters like this compound can participate in rearrangement reactions that lead to significant structural transformations. A notable example is the Carroll rearrangement, a reaction that converts a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid, which subsequently decarboxylates to yield a γ,δ-allylketone. wikipedia.org This reaction is effectively a decarboxylative allylation and is considered an adaptation of the Claisen rearrangement. wikipedia.org The process typically occurs at high temperatures in the presence of a base, proceeding through an intermediate enol that undergoes a -sigmatropic rearrangement. wikipedia.orgnih.gov
The diastereoselectivity of the Carroll rearrangement has been studied for β-keto esters derived from tertiary allylic alcohols, showing that the geometry of the resulting olefin is dependent on the steric properties of the groups at the allylic center. ucla.edu Furthermore, advancements have led to catalytic enantioselective versions of these rearrangements. For example, chiral guanidinium (B1211019) catalysts have been successfully employed in the Claisen rearrangement of cyclic O-allyl β-ketoesters, enabling the formation of branched allylation products with high enantiomeric and diastereomeric control. nih.gov
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly efficient synthetic strategies. nih.gov this compound and its analogs are valuable substrates in several well-known MCRs. nih.govrsc.org
One of the most prominent examples is the Biginelli reaction. rsc.orgbeilstein-journals.org This is a three-component condensation between a β-ketoester (like ethyl 3-oxobutanoate), an aldehyde, and urea (B33335) or thiourea. nih.govrsc.org This reaction is a cornerstone for synthesizing dihydropyrimidine (B8664642) scaffolds, which are present in many biologically active molecules. rsc.org For example, the inhibitor monastrol (B14932) was synthesized using ethyl 3-oxobutanoate, 3-hydroxybenzaldehyde, and thiourea. nih.gov
Another significant MCR is the Hantzsch dihydropyridine (B1217469) synthesis, where ethyl 3-oxobutanoate can be used to construct substituted dihydropyridine rings. beilstein-journals.org Furthermore, ethyl 3-oxobutanoate has been employed in four-component Ugi reactions (UT-4CR) to produce complex structures like benzodiazepine-containing tetrazoles. acs.org These reactions highlight the utility of this compound as a flexible building block for rapidly generating molecular complexity in a single, atom-economical step. nih.gov
Compound Reference Table
Reactivity and Mechanistic Investigations of Ethyl 3 Oxodecanoate
Keto-Enol Tautomerism Dynamics and Equilibrium Studies
A fundamental characteristic of ethyl 3-oxodecanoate (B1261010) is its existence as a dynamic equilibrium of two tautomeric forms: the keto form and the enol form. egyankosh.ac.inlibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.org The equilibrium between these two forms is influenced by factors such as solvent and temperature. egyankosh.ac.in
Spectroscopic Analysis of Tautomeric Forms
Spectroscopic methods are instrumental in the analysis of the keto-enol tautomerism of β-dicarbonyl compounds. rsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between the keto and enol forms and to determine their relative concentrations at equilibrium. researchgate.netacs.org For instance, in the neat liquid state of ethyl acetoacetate (B1235776), a related compound, the enol form constitutes about 15% of the total mixture at 33 °C. atamanchemicals.com The enol form is stabilized by intramolecular hydrogen bonding, which can be observed spectroscopically. doubtnut.com
Cyclic voltammetry has also been proposed as a rapid and reliable technique to study the tautomerism of ethyl acetoacetate, a close analog of ethyl 3-oxodecanoate. rsc.org
Thermodynamic Characterization of Tautomerization Processes
The thermodynamics of keto-enol tautomerism have been investigated to understand the stability of each tautomer. The keto form is generally more stable than the enol form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, in 1,3-dicarbonyl systems like this compound, the enol form gains stability through conjugation and intramolecular hydrogen bonding. libretexts.org
Studies on ethyl 3-oxobutanoate, a similar molecule, have evaluated the vaporization enthalpies of the pure tautomers. umsl.eduacs.org These studies revealed an endothermic enthalpy of mixing, which destabilizes the tautomeric mixture relative to the pure components. umsl.eduacs.org The standard molar enthalpy of formation for both the liquid and gas phases of the keto and enol forms of ethyl 3-oxobutanoate has been calculated, providing crucial data for understanding the thermodynamics of these systems. umsl.eduacs.orgbinghamton.edu
| Property | Value (kJ·mol⁻¹) | Tautomer |
| Vaporization Enthalpy (at 298.15 K) | ||
| 61.6 ± 2.2 | Ethyl 3-oxobutanoate (keto) | |
| 54.7 ± 1.3 | Ethyl Z-3-hydroxy-2-butenoate (enol) | |
| Enthalpy of Mixing | 7.1 ± 2.1 | - |
| Standard Molar Enthalpy of Formation (Gas Phase) | ||
| -578.2 ± 3.3 | Ethyl 3-oxobutanoate (keto) | |
| -593.0 ± 2.7 | Ethyl Z-3-hydroxy-2-butenoate (enol) | |
| Standard Molar Enthalpy of Formation (Liquid Phase) | ||
| -639.8 ± 2.4 | Ethyl 3-oxobutanoate (keto) | |
| -647.7 ± 2.4 | Ethyl Z-3-hydroxy-2-butenoate (enol) |
This table presents thermodynamic data for ethyl 3-oxobutanoate, a close structural analog of this compound, to illustrate the thermodynamic principles of keto-enol tautomerism. umsl.eduacs.org
Reduction Chemistry
The carbonyl group of this compound is susceptible to reduction, leading to the formation of the corresponding β-hydroxy ester. This transformation is of significant interest, particularly when achieved with high stereoselectivity.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a common method for the reduction of esters. tib.eu Homogeneous catalysts, such as ruthenium complexes, have been explored for the hydrogenation of esters under milder conditions than those required for heterogeneous catalysts. tib.eursc.org The mechanism of catalytic hydrogenation can be complex, and in some cases, may involve the dissociation of the substrate and subsequent hydrogenation steps. nih.gov For β-keto esters, the hydrogenation of the carbonyl group is a key reaction. rsc.org
Stereoselective Reduction Methodologies
The stereoselective reduction of β-keto esters to chiral β-hydroxy esters is a valuable transformation in organic synthesis, as the products are important building blocks for various pharmaceuticals. tandfonline.comresearchgate.net Biocatalytic methods, particularly using baker's yeast (Saccharomyces cerevisiae), have been extensively studied for this purpose. tandfonline.comresearchgate.net The stereochemical outcome of the reduction depends on the specific reductases present in the yeast and can be influenced by reaction conditions. tandfonline.com
For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a related substrate, has been achieved with high enantioselectivity using E. coli cells co-expressing aldehyde reductase and glucose dehydrogenase genes. nih.gov Similarly, various fungi have been shown to stereoselectively reduce ethyl 4-chloro-3-oxobutanoate to the corresponding (S)-hydroxy ester with high enantiomeric excess. tandfonline.com
| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) |
| Ethyl 4-chloro-3-oxobutanoate | E. coli with co-expressed enzymes | Ethyl (R)-4-chloro-3-hydroxybutanoate | 91.7% |
| Ethyl 4-chloro-3-oxobutanoate | Cylindrocarpon sclerotigenum | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99% |
This table provides examples of stereoselective reductions of a related β-keto ester, demonstrating the potential for high stereocontrol in the reduction of this compound. nih.govtandfonline.com
Hydrolysis and Decarboxylation Mechanisms (Acetoacetic Ester Synthesis Variants)
This compound can undergo hydrolysis and subsequent decarboxylation, a reaction sequence that is a cornerstone of the acetoacetic ester synthesis. wikipedia.orglibretexts.org This synthesis allows for the conversion of the β-keto ester into a ketone. libretexts.orglibretexts.org
The process begins with the deprotonation of the α-carbon, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. libretexts.orglibretexts.org The resulting enolate is a potent nucleophile that can be alkylated with an alkyl halide. libretexts.orgmasterorganicchemistry.com
Following alkylation, the ester is hydrolyzed, typically under acidic or basic conditions, to a β-keto acid. wikipedia.orgaklectures.com This β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield a ketone. libretexts.orglibretexts.org The decarboxylation proceeds through a cyclic transition state, forming an enol intermediate that then tautomerizes to the final ketone product. libretexts.org
| Step | Reagents | Intermediate/Product |
| 1. Enolate Formation | Strong Base (e.g., Sodium Ethoxide) | Enolate Anion |
| 2. Alkylation | Alkyl Halide (R-X) | Alkylated this compound |
| 3. Hydrolysis | Acid or Base | β-Keto Acid |
| 4. Decarboxylation | Heat | Ketone + CO₂ |
This table outlines the general steps of the acetoacetic ester synthesis as it would apply to this compound. wikipedia.orglibretexts.org
Transesterification Processes and Kinetics
Transesterification is a crucial reaction for modifying esters, and β-keto esters like this compound can be selectively transformed in the presence of other ester functionalities. rsc.org The kinetics of transesterification are generally slow and often necessitate a catalyst, which can include acids (both protic and Lewis), organic bases, or enzymes. rsc.org
The mechanism of transesterification for β-keto esters can proceed through different pathways. One proposed mechanism involves the formation of an acylketene intermediate. rsc.org Alternatively, acid-catalyzed transesterification likely proceeds via an enol intermediate, where chelation between the two carbonyl groups and a catalyst heteroatom plays a significant role. rsc.org This process typically requires anhydrous conditions to prevent hydrolysis of the ester. rsc.org
The selective transesterification of β-keto esters is a valuable tool in organic synthesis, allowing for molecular elaboration from readily available methyl and ethyl esters. rsc.org This reaction has found broad applications, from the synthesis of pharmaceutically important compounds to the production of biodiesel. rsc.orgresearchgate.net Various catalysts have been developed to improve the efficiency and environmental friendliness of this process. For instance, silica-supported boric acid has been used as a heterogeneous catalyst for the transesterification of β-keto esters with a range of alcohols under solvent-free conditions, yielding excellent results. researchgate.net Another efficient catalyst is 3-nitrobenzeneboronic acid, which has been shown to be effective for the selective transesterification of various β-keto esters. researchgate.net
| Catalyst | Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| Silica Supported Boric Acid | Solvent-free | Heterogeneous, reusable, high yields (87-95%) | researchgate.net |
| 3-Nitrobenzeneboronic acid | - | Efficient for selective transesterification | researchgate.net |
| Zeolite | - | Environmentally friendly, reusable | amazon.com |
Heterocyclic Compound Formation
This compound serves as a key building block for the synthesis of a variety of heterocyclic compounds, which are integral to many biologically active molecules and functional materials.
The Knorr pyrrole (B145914) synthesis is a classic method for preparing substituted pyrroles. wikipedia.org It involves the reaction of an α-amino ketone with a compound containing an active methylene (B1212753) group, such as a β-keto ester like this compound. wikipedia.orgthermofisher.com Due to the instability of α-amino ketones, they are often generated in situ from the corresponding oxime. wikipedia.orgthermofisher.com
The synthesis typically employs zinc and acetic acid as catalysts and can proceed at room temperature. wikipedia.org A common procedure involves the nitrosation of a β-keto ester to form an α-oximinoacetoacetate, which is then reduced by zinc dust in the presence of another equivalent of the β-keto ester to yield the pyrrole. wikipedia.orgatamanchemicals.com This reaction has been instrumental in the synthesis of complex molecules like porphyrins. atamanchemicals.comwikipedia.org
Recent advancements have explored biocatalytic versions of the Knorr synthesis. Transaminases can be used for the selective amination of α-diketones in the presence of β-keto esters to afford substituted pyrroles. d-nb.info
Pyrazolones are traditionally synthesized through the condensation of β-keto esters with hydrazine (B178648) and its derivatives. nih.govnih.gov This reaction provides a straightforward route to a wide array of pyrazole (B372694) structures. The reaction of this compound with hydrazine hydrate (B1144303) would lead to the formation of a pyrazolone (B3327878) derivative.
The synthesis of pyrazoles can be influenced by the reaction conditions and the nature of the substituents on both the β-keto ester and the hydrazine. For instance, the reaction of ethyl 2-(ethoxymethylidene)-3-oxobutanoate with 1-phenylhydrazine in ethanol (B145695) yields a pyrazole derivative. google.com Multicomponent reactions involving a β-keto ester, hydrazine, an aldehyde, and other reagents have also been developed to create complex pyrazole-containing heterocyclic systems, such as dihydropyrano[2,3-c]pyrazoles. nih.govresearchgate.net
| Heterocycle | Reagents | Reaction Type | Reference |
|---|---|---|---|
| Pyrrole | α-Amino ketone (or in situ generated from oxime) | Knorr Pyrrole Synthesis | wikipedia.orgthermofisher.com |
| Pyrazolone | Hydrazine or its derivatives | Condensation | nih.govnih.gov |
| Dihydropyrano[2,3-c]pyrazole | Hydrazine hydrate, aldehyde, malononitrile | One-pot, four-component reaction | researchgate.net |
The Pechmann condensation is a widely used method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgnumberanalytics.com The mechanism begins with a transesterification reaction between the phenol and the β-keto ester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and finally, dehydration to form the coumarin (B35378) ring system. wikipedia.orgnumberanalytics.com
Various acid catalysts can be employed for the Pechmann condensation, including sulfuric acid, aluminum chloride, and more environmentally benign options like bismuth(III) chloride. wikipedia.orgorganic-chemistry.orgiiste.org The use of bismuth(III) chloride under solvent-free conditions has been shown to be an efficient and practical method for synthesizing 4-substituted coumarins with excellent yields. organic-chemistry.org The reaction conditions can be tailored based on the reactivity of the phenol; highly activated phenols can react under milder conditions. wikipedia.org
This compound's active methylene group and carbonyl functionalities make it a versatile substrate for various condensation and addition reactions.
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org this compound can react with aldehydes in a Knoevenagel condensation to produce α,β-unsaturated products. cdnsciencepub.comresearchgate.net This reaction is a modification of the aldol (B89426) condensation and is crucial for forming new carbon-carbon double bonds. wikipedia.org
The Michael addition is another important reaction where a nucleophile, such as the enolate of this compound, adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. libretexts.orgopenstax.org This 1,4-addition is a powerful tool for carbon-carbon bond formation.
Furthermore, this compound can participate in Claisen condensations , where it acts as a nucleophile (after deprotonation) and attacks the carbonyl group of another ester molecule, leading to the formation of a β-keto ester. libretexts.org This reaction is fundamental in building larger carbon skeletons.
Enzymatic Transformations and Biocatalytic Applications
Bioreduction of Ethyl 3-Oxodecanoate (B1261010) and its Analogues
The bioreduction of the prochiral ketone in ethyl 3-oxodecanoate and its analogues to the corresponding chiral hydroxy ester is a key transformation. This process is primarily achieved using oxidoreductases, which are capable of delivering high enantiomeric excess (e.e.).
A wide variety of microorganisms are known to produce reductases capable of acting on β-keto esters. These enzymes, often belonging to the short-chain dehydrogenase/reductase (SDR) family, are attractive for industrial applications due to their potential for high activity and stereoselectivity.
Several microbial sources have been explored for the reduction of β-keto esters. For instance, reductases from yeasts such as Saccharomyces cerevisiae (baker's yeast), Candida parapsilosis, and Pichia stipitis have been successfully employed. Filamentous fungi like Geotrichum candidum and bacteria such as Klebsiella pneumoniae and Escherichia coli (often through recombinant expression) also serve as sources of effective reductases.
The reduction of ethyl 4-chloro-3-oxobutanoate, an analogue of this compound, has been extensively studied. For example, a carbonyl reductase from Candida magnoliae was found to reduce this substrate to the corresponding (S)-hydroxy ester with 100% e.e. Similarly, a novel NADH-dependent reductase (ClCR) discovered through genome mining and expressed in E. coli demonstrated highly stereoselective reduction of the same substrate to (S)-ethyl 4-chloro-3-hydroxybutanoate with an e.e. of over 99%.
The following table summarizes the bioreduction of various β-keto esters using different microbial reductases, highlighting the diversity of biocatalysts available.
Table 1: Microbial Reductases for the Bioreduction of β-Keto Esters
| Microorganism | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Geotrichum candidum | Ethyl 4-chloro-3-oxobutanoate | (S) | 96% | |
| Candida parapsilosis ATCC 7330 | Ethyl 4-phenyl-2-oxobutanoate | (R) | >99% | |
| Chryseobacterium sp. CA49 (ChKRED12) | Ethyl 3-oxo-3-(2-thienyl)propanoate | (S) | >99% | |
| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | (S) | 100% | |
| Recombinant E. coli (expressing ClCR) | Ethyl 4-chloro-3-oxobutanoate | (S) | >99% |
The stereochemical outcome of the bioreduction is a critical factor. The ability to control the enantioselectivity to produce either the (R)- or (S)-hydroxy ester is highly desirable. This control is influenced by several factors, including the choice of microorganism or enzyme, the substrate structure, and the reaction conditions.
The stereoselectivity of many dehydrogenases/reductases can often be predicted by Prelog's rule, which relates the stereochemistry of the product to the binding of the substrate and the coenzyme in the enzyme's active site. However, some enzymes exhibit anti-Prelog stereospecificity, expanding the range of accessible chiral products.
For example, the reduction of ethyl 2-methyl-3-oxobutanoate with Geotrichum candidum can be directed to exclusively yield the anti-(2S,3S)-hydroxy ester by incubating the microbe with additives like methyl vinyl ketone or chloroacetone. These additives act as competitive or suicide substrates for the enzymes that produce the syn-diastereomer.
Applications of Ethyl 3 Oxodecanoate in Advanced Organic Synthesis
Precursor in Pharmaceutical Intermediates Synthesis
The synthesis of pharmaceutical intermediates is a significant area where β-keto esters are employed. Their ability to undergo various reactions such as alkylations, condensations, and reductions makes them key starting materials for a wide array of drug molecules.
Chiral building blocks are essential for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The reduction of the ketone in β-keto esters can lead to the formation of chiral β-hydroxy esters, which are valuable intermediates.
While specific studies on the asymmetric reduction of Ethyl 3-oxodecanoate (B1261010) are limited in publicly available literature, the well-established transformations of similar β-keto esters provide a strong indication of its potential. For instance, ethyl 3-oxobutanoate is widely used as a substrate for enzymatic and chemo-catalytic reductions to produce both (R)- and (S)-ethyl 3-hydroxybutanoate. These chiral alcohols are key intermediates in the synthesis of various pharmaceuticals, including antibiotics and β-lactamase inhibitors. researchgate.net
The enzymatic reduction of various β-keto esters using baker's yeast (Saccharomyces cerevisiae) and other microorganisms has been extensively studied and is a common method for producing chiral alcohols with high enantiomeric excess. researchgate.net It is highly probable that Ethyl 3-oxodecanoate could similarly be a substrate for such biocatalytic reductions, yielding chiral 3-hydroxydecanoates. These chiral products would be valuable intermediates for the synthesis of complex natural products and pharmaceuticals.
Table 1: Examples of Asymmetric Reduction of β-Keto Esters
| Substrate | Catalyst/Method | Product | Application of Product |
| Ethyl 3-oxobutanoate | Baker's Yeast | (S)-Ethyl 3-hydroxybutanoate | Intermediate for carbapenem (B1253116) antibiotics |
| Ethyl 4-chloro-3-oxobutanoate | Candida parapsilosis | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Precursor for L-carnitine synthesis |
| Ethyl 3-oxohexanoate (B1246410) | Noyori Asymmetric Hydrogenation | Chiral β-hydroxy ester | Intermediate in the synthesis of Neopeltolide |
This table presents examples of related compounds to illustrate the potential of this compound.
The reactive methylene (B1212753) group and the two carbonyl functionalities of this compound allow for a wide range of derivatizations to produce precursors for APIs. Alkylation of the α-carbon, followed by further transformations, is a common strategy.
Although direct examples of API synthesis starting from this compound are not readily found in the literature, the chemistry of ethyl acetoacetate (B1235776) provides a blueprint for its potential applications. Ethyl acetoacetate is a key precursor in the synthesis of various APIs, including analgesics, anti-inflammatory drugs, and anticonvulsants. nbinno.com For example, it is used in the Hantzsch pyridine (B92270) synthesis to create dihydropyridine (B1217469) derivatives, a class of calcium channel blockers used to treat hypertension.
Given its similar structure, this compound could potentially be used to synthesize APIs with longer alkyl chains, which could influence their lipophilicity and, consequently, their pharmacokinetic and pharmacodynamic properties.
Role in Agrochemical Development
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel heterocyclic compounds and other complex organic molecules. β-Keto esters are valuable starting materials in this field.
While there is no specific information available on the use of this compound in agrochemical synthesis, related compounds like ethyl acetoacetate are known to be used in the production of pesticides and herbicides. solubilityofthings.com For instance, derivatives of pyrazole (B372694) and pyrimidine, which can be synthesized from β-keto esters, are common scaffolds in agrochemicals. atamanchemicals.com The longer alkyl chain of this compound could be leveraged to create more lipophilic agrochemicals, potentially enhancing their penetration into target organisms or their environmental persistence.
Building Block for Fine Chemicals and Specialty Materials
Fine chemicals and specialty materials encompass a wide range of products with specific functions, including fragrances, dyes, and performance chemicals. The versatility of β-keto esters makes them important intermediates in this sector.
This compound itself is listed as a fine chemical available from various suppliers. Although specific applications in high-volume specialty materials are not well-documented, its structure lends itself to the synthesis of various compounds. For example, condensation reactions with phenols (Pechmann condensation) or anilines (Combes quinoline (B57606) synthesis) could yield substituted coumarins and quinolines, respectively. These heterocyclic systems are present in many dyes and specialty polymers.
The longer heptyl side chain in this compound could impart unique properties to the resulting materials, such as increased solubility in nonpolar media or altered liquid crystalline properties.
Synthetic Utility in Complex Natural Product Total Synthesis
The total synthesis of complex natural products often requires the use of versatile and readily available starting materials. β-Keto esters can serve as precursors to key fragments of these intricate molecules.
A notable example of a related compound in natural product synthesis is the use of ethyl 3-oxohexanoate in the total synthesis of the marine macrolide neopeltolide. In this synthesis, an asymmetric hydrogenation of the β-keto ester was a crucial step in establishing a key chiral center.
While no published total syntheses explicitly use this compound, its potential as a starting material for natural products containing a C10 carbon chain with oxygenation at the C3 position is evident. It could serve as a precursor for the synthesis of various polyketide natural products or their analogues.
Applications in Polymer Chemistry and Materials Science
The functional groups in β-keto esters can be utilized in polymer chemistry to create functional polymers or to act as crosslinking agents.
The acetoacetate group, for example, can be incorporated into polymers, and the reactive methylene group can then be used for crosslinking reactions, for instance, with aldehydes or through Michael addition. This allows for the formation of thermoset materials with tailored properties. chemicalbook.com Aluminum complexes of ethyl 3-oxobutanoate have been investigated for their potential as catalysts in polymer production. biosynth.com
Although there is no specific literature on the use of this compound in polymer chemistry, its structure suggests it could be used as a monomer or an additive to modify the properties of polymers. The long alkyl chain could act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of the resulting polymer.
Biological Activities and Pharmacological Relevance of Ethyl 3 Oxodecanoate and Its Derivatives
Antimicrobial Efficacy and Mechanisms of Action
Antibacterial Properties
Limited direct research on the antibacterial properties of ethyl 3-oxodecanoate (B1261010) is available. However, studies on related compounds provide insights into potential activity. For instance, a longer-chain analogue, ethyl 3-oxododecanoate, has demonstrated antimicrobial effects against Pseudomonas aeruginosa. biosynth.com This activity is attributed to its ability to inhibit fatty acid biosynthesis, a critical pathway for bacterial survival. biosynth.com The mechanism involves the inhibition of enzymes essential for producing lipopolysaccharide, a key component of the outer membrane of Gram-negative bacteria, which can disrupt the bacterial cell structure and function. biosynth.com
Derivatives of the shorter-chain analogue, ethyl 3-oxobutanoate, have also been extensively studied. For example, certain synthesized derivatives show significant antibacterial properties against common pathogens like E. coli and S. aureus. nbinno.com Specifically, ethyl 2-(ethoxymethylene)-3-oxobutanoate has recorded minimum inhibitory concentrations (MIC) of 64 µg/mL against Escherichia coli and 32 µg/mL against Staphylococcus aureus. biosynth.com Furthermore, a study on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives revealed potent antibacterial activity. One compound in this series exhibited MIC values of 0.083 mg/ml against E. coli and 0.073 mg/ml against S. aureus. ontosight.ai These findings suggest that the β-keto ester functional group, a core feature of ethyl 3-oxodecanoate, is a viable scaffold for developing antibacterial agents.
Antifungal Activities
Anthelmintic Potentials and Parasitic Targets
There is a notable lack of research specifically investigating the anthelmintic potential of this compound. However, studies on derivatives of the related compound, ethyl 3-oxobutanoate, have shown promising results. A series of synthesized ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives demonstrated excellent anthelmintic activity against the earthworm Pheretima posthuma and the poultry roundworm Ascaridia galli. ontosight.ai In these studies, all four tested compounds showed better activity than the standard drug, albendazole. For example, against P. posthuma, one of the derivatives at a concentration of 20 mg/ml resulted in a death time of 7.60 ± 0.17 minutes, which was significantly faster than albendazole's 29.33 ± 1.54 minutes. These findings highlight the potential of the succinimide (B58015) derivatives of β-keto esters as a promising class of anthelmintic agents. ontosight.ai
Cytotoxic Effects on Cellular Systems
Cancer Cell Line Studies
While direct studies on the cytotoxicity of this compound are scarce, research on its derivatives and related compounds indicates potential for anticancer applications. Derivatives of ethyl 3-oxobutanoate have been the focus of several cytotoxicity studies. For instance, phthalimide-containing derivatives of ethyl 4-substituted-3-oxobutanoate have shown significant cytotoxic effects against various cancer cell lines. biosynth.com One such derivative, compound 3d, which possesses two phthalimide (B116566) structures, was particularly effective against the HeLa cell line with an IC₅₀ value of 29 μM. biosynth.com
Other studies have explored the cytotoxic potential of different derivatives. Thiazole (B1198619) derivatives synthesized from ethyl 2-chloro-3-oxobutanoate have demonstrated promising cytotoxic activity against the MCF-7 breast cancer cell line. nih.govbiosynth.com Specifically, compound 9 in one study showed an IC₅₀ of 14.6 ± 0.8 µM, which is comparable to the reference drug Cisplatin (IC₅₀ = 13.6 ± 0.9 µM). nih.govbiosynth.com Similarly, 1,3,4-thiadiazole (B1197879) derivatives bearing a pyridine (B92270) moiety, synthesized using ethyl 2-chloro-3-oxobutanoate, exhibited remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. jyoungpharm.org
The table below summarizes the cytotoxic activity of some ethyl 3-oxobutanoate derivatives against cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phthalimide derivative (3d) | HeLa | 29 | biosynth.com |
| Phthalimide derivative (3a) | MCF-7 | 87 ± 3.5 | biosynth.com |
| Phthalimide derivative (3b) | HeLa | 71 ± 3.6 | biosynth.com |
| Thiazole derivative (9) | MCF-7 | 14.6 ± 0.8 | nih.govbiosynth.com |
| Thiazole derivative (11b) | MCF-7 | 28.3 ± 1.5 | nih.govbiosynth.com |
| 1,3,4-Thiadiazole derivative (4h) | HTC-116 | 2.03 ± 0.72 | jyoungpharm.org |
| 1,3,4-Thiadiazole derivative (4h) | HepG-2 | 2.17 ± 0.83 | jyoungpharm.org |
Structure-Activity Relationships for Cytotoxicity
The structure-activity relationship (SAR) studies of ethyl 3-oxobutanoate derivatives reveal that specific structural features are crucial for their cytotoxic effects. The incorporation of phthalimide moieties appears to enhance cytotoxicity, which may be due to an increase in lipophilicity, facilitating better interaction with biological targets. biosynth.com The presence of two phthalimide groups in a molecule, as seen in the most potent compound from one study, suggests that the number and arrangement of these groups are important for activity. biosynth.com
For thiazole derivatives, the presence of certain substituents plays a key role. It has been observed that 1,3-thiazole derivatives generally exhibit greater cytotoxic activity than the corresponding N-amino-1,3-thiazole derivatives, suggesting that the free amino group might be detrimental to activity. biosynth.com In another series of compounds, the presence of an acetyl group (COCH₃) was found to be responsible for the high potency of certain thiazole derivatives. frontiersin.org Furthermore, the introduction of an ethyl carboxylate (COOEt) moiety alongside the acetyl group led to extremely high potency, indicating that the oxygen content and the specific nature of the functional groups are critical determinants of cytotoxic efficacy. frontiersin.org The presence of a cyano (CN) group has also been linked to high cytotoxic activity in some derivatives. frontiersin.org
Antiviral Activities, including Retroviral Inhibition
While direct research on the antiviral properties of this compound is limited, studies on related β-keto esters and their derivatives suggest potential antiviral applications. The core structure of β-keto esters is a key building block in the synthesis of various pharmaceutically important compounds, some of which exhibit antiviral effects. rsc.orgresearchgate.net
For instance, β-keto esters are precursors in the synthesis of certain heterocyclic compounds like pyrazolones and oxathiin carboxanilides, which have been investigated for their antiviral activities. benthamscience.comnih.gov A study on spiro-piperidinyl pyrazolones, synthesized from a β-keto ester intermediate, revealed that some derivatives showed potent in vitro antiviral activity against Buffalopox virus (BPXV). benthamscience.com Another study described the synthesis of oxathiin carboxanilide analogues from β-keto ester starting materials. nih.gov These compounds were tested against a panel of viruses, including Human Immunodeficiency Virus type 1 (HIV-1). Notably, dithiin carboxanilide and its corresponding thiocarboxanilide derivatives showed inhibitory activity against HIV-1. nih.gov
Furthermore, research into the antiviral activity of aryl alkyl β-diketones, which share structural similarities with β-keto esters, has shown in vitro inhibition of both RNA and DNA viruses, such as equine rhinovirus and herpesvirus. nih.gov Although this study also investigated the effect of replacing the diketone moiety with a β-keto ester, detailed results for these specific derivatives were not the primary focus. nih.gov
A compound structurally related to this compound, ethyl 3-oxobutanoate (ethyl acetoacetate), has been reported to inhibit the replication of HIV and other retroviruses by binding to the reverse transcriptase enzyme. biosynth.com This suggests that the β-keto ester functional group may play a role in antiviral activity, warranting further investigation into longer-chain analogues like this compound.
While these findings are promising, it is important to note that they often pertain to more complex molecules derived from β-keto esters rather than this compound itself. Direct antiviral screening of this compound and its simpler derivatives is necessary to establish their specific activity and potential as retroviral inhibitors.
Predicted Pharmacological Activities and Molecular Targets
Computational tools are increasingly used to forecast the biological activities of chemical compounds based on their structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool that has been applied to derivatives of β-keto esters to predict their pharmacological potential.
For example, a study on ethyl 2-(4-halobenzyl)-3-oxobutanoate, a derivative of the related ethyl acetoacetate (B1235776), used PASS to predict a range of pharmacological activities. ajpsonline.com The predicted activities included enzyme inhibition, such as L-glucuronate reductase inhibitor and gluconate 2-dehydrogenase (acceptor) inhibitor, as well as other potential actions like being an antihypoxic agent. ajpsonline.com Similarly, computational models have been used to assess the potential activities of ethyl 2-benzylidene-3-oxobutanoate derivatives, suggesting possible applications in treating metabolic disorders.
Molecular docking, another computational technique, simulates the interaction between a molecule and a protein target to predict binding affinity and potential biological effects. This method has been used to assess the potential of β-keto ester derivatives by simulating their interactions with enzymes like esterases. For succinimide derivatives of ethyl 3-oxobutanoate, docking analysis was used to predict high binding affinity to the active sites of microbial and parasitic targets, corroborating the in-vitro anthelmintic and antimicrobial results. frontiersin.org
While these predictive studies have not been specifically reported for this compound, the results for structurally similar β-keto esters suggest potential molecular targets. Given its structure, this compound could potentially interact with enzymes involved in fatty acid metabolism or act as a substrate for various hydrolases and reductases. However, without specific computational or experimental studies on this compound, its pharmacological activities and molecular targets remain speculative.
Table 1: Predicted Activities of Structurally Related β-Keto Ester Derivatives
| Compound/Derivative Class | Predicted Activity/Target | Computational Method | Reference |
|---|---|---|---|
| Ethyl 2-(4-halobenzyl)-3-oxobutanoate | L-glucuronate reductase inhibitor, Antihypoxic | PASS | ajpsonline.com |
| Ethyl 2-benzylidene-3-oxobutanoate | Enzyme inhibition (Metabolic disorders) | PASS |
Contributions to Natural Product Biosynthesis
This compound, as a β-keto ester, is a fundamental building block in the biosynthesis of a wide array of natural products. β-Keto esters are key intermediates in pathways that construct complex molecules due to their dual electrophilic and nucleophilic character. researchgate.netgoogle.comresearchgate.net
The core structure of this compound is directly related to the polyketide biosynthetic pathway, a major route for the production of diverse natural products in bacteria, fungi, and plants. Polyketide synthases (PKSs) utilize acyl-CoA precursors, such as octanoyl-CoA (the activated form of the C8 fatty acid corresponding to the decanoate (B1226879) chain), and extend them, often via intermediates structurally similar to β-keto esters.
This compound itself has been used as a starting material or intermediate in the laboratory synthesis of natural products. For example, it was employed in the synthesis of 4-quinolone derivatives, which are related to bacterial quorum sensing molecules. nottingham.ac.uk It has also been utilized in synthetic routes toward cytosporone B and phomopsin C, which are fungal metabolites. caltech.edu
In a broader context, β-keto esters are central to the Claisen condensation, a key carbon-carbon bond-forming reaction in biosynthesis. solubilityofthings.com This reaction type is fundamental to the formation of longer carbon chains from smaller acyl units. For example, the biosynthesis of many fatty acids and polyketides involves the condensation of an acyl-CoA with malonyl-CoA, proceeding through a β-ketoacyl-ACP (acyl carrier protein) intermediate, which is structurally analogous to this compound.
Furthermore, the reduction of β-keto esters is a common step in biosynthetic pathways, leading to the formation of chiral β-hydroxy esters. These are valuable precursors for a multitude of natural products and pharmaceuticals. nih.govnih.govresearchgate.net While these examples often refer to the general class of β-keto esters or their activated thioester analogues (e.g., with Coenzyme A or ACP), they underscore the fundamental role that the 3-oxodecanoate moiety plays in the construction of complex natural molecules.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cytosporone B |
| Dithiin carboxanilide |
| Ethyl 2-(4-halobenzyl)-3-oxobutanoate |
| Ethyl 2-benzylidene-3-oxobutanoate |
| Ethyl 3-oxobutanoate |
| This compound |
| Ethyl acetoacetate |
| Phomopsin C |
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies. For Ethyl 3-oxodecanoate (B1261010), DFT calculations can predict a range of fundamental electronic properties that govern its reactivity.
Detailed research findings from DFT studies on related β-keto esters show that the electronic environment is significantly influenced by the keto and ester functional groups. nih.govphyschemres.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). iqce.jpyale.edu The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For Ethyl 3-oxodecanoate, the HOMO is expected to be localized around the enolate-forming region (the C2-C3 bond and the C3-keto oxygen), while the LUMO would likely be centered on the carbonyl carbons, which are the primary sites for nucleophilic attack. DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygens. Regions of positive potential (blue) highlight electron-poor areas susceptible to nucleophilic attack. nih.govresearchgate.net
Table 1: Representative Electronic Properties Calculable via DFT for this compound (Note: The following values are illustrative, based on typical results for similar β-keto esters, as specific published data for this compound is not available.)
| Parameter | Description | Representative Value Range |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 6.5 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity | 2.5 to 4.0 Debye |
| Ionization Potential | Energy required to remove an electron from the molecule | 6.0 to 7.5 eV |
| Electron Affinity | Energy released when an electron is added to the molecule | 0.5 to 2.0 eV |
Molecular Mechanics and Force Field Simulations for Conformational Analysis
This compound is a flexible molecule with multiple rotatable bonds, allowing it to adopt numerous spatial arrangements or conformations. Molecular Mechanics (MM) and force field simulations are the computational methods of choice for exploring the potential energy surface and identifying stable conformers.
In this approach, a molecule is treated as a collection of atoms held together by springs, and its potential energy is calculated using a force field—a set of equations and parameters that describe bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). kpi.ua Force fields like MM2, MM3, or OPLS (Optimized Potentials for Liquid Simulations) are commonly used. kpi.uagithub.com
A conformational analysis of this compound would involve systematically rotating its single bonds (e.g., C4-C5, C-O ester bonds) to generate a large number of possible structures. The energy of each conformation is then minimized to find local energy minima. acs.org The results typically reveal a few low-energy conformers that are most likely to exist at equilibrium. The flexible heptyl chain of the decanoate (B1226879) moiety introduces significant conformational complexity compared to shorter-chain analogs like ethyl 3-oxobutanoate. The most stable conformers are often those that minimize steric hindrance and optimize intramolecular interactions, such as the pseudo-six-membered ring formed by an intramolecular hydrogen bond in the enol tautomer.
Table 2: Representative Conformational Analysis Data for this compound (Note: This table illustrates the type of output from a conformational search. Specific energy values for this compound require a dedicated study.)
| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | C1-C2-C3-C4: ~180 (anti) | 0.00 | 45.5 |
| 2 | C1-C2-C3-C4: ~65 (gauche) | 0.85 | 20.1 |
| 3 | C4-C5-C6-C7: ~180 (anti) | 1.20 | 12.3 |
| 4 (Enol form) | O=C-C=C-OH: ~0 (planar) | 1.50 | 8.5 |
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a specific receptor, typically a protein or enzyme. This method is crucial in drug discovery and biochemistry for hypothesizing how a molecule might exert a biological effect. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov
As a β-keto ester, this compound and its derivatives are potential substrates or inhibitors for various enzymes, such as hydrolases, reductases, and synthases. For example, docking studies on similar compounds like ethyl 4-chloro-3-oxobutanoate have been performed with aldo-keto reductases to understand the basis of stereospecific reduction. nih.gov Docking simulations could reveal how this compound fits into an enzyme's active site, identifying key interactions like hydrogen bonds (e.g., between its carbonyl oxygen and protein residues), hydrophobic interactions (involving its long alkyl chain), and van der Waals forces that stabilize the complex. researchgate.net
Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Hydrolase Enzyme (Note: This data is illustrative. Actual results depend on the specific protein target and docking software used.)
| Parameter | Description | Result |
|---|---|---|
| Binding Affinity | Estimated free energy of binding (lower is better) | -6.8 kcal/mol |
| Key Interacting Residues | Amino acids in the active site forming bonds | SER122, HIS254, TRP98 |
| Hydrogen Bonds | Specific H-bonds formed between ligand and protein | Keto C=O with SER122-OH Ester C=O with HIS254-NH | | Hydrophobic Interactions | Nonpolar interactions stabilizing the complex | Decanoate chain with LEU150, ILE210, PHE255 | | Predicted Inhibition Constant (Ki) | Calculated concentration for 50% inhibition | 8.5 µM |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are statistical methods that correlate the structural or physicochemical properties of compounds with their macroscopic properties (like boiling point) or biological activities (like toxicity). unimore.itnih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using regression techniques to create a mathematical equation that predicts the property of interest. rjpbcs.com
While specific QSAR/QSPR models developed exclusively for this compound are not prominent in the literature, it can be included in larger datasets of esters or ketones to build predictive models. For example, studies on the toxicity of esters have included ethyl 3-oxobutanoate. scielo.br A QSPR model to predict a property like the boiling point of this compound would likely use descriptors such as molecular weight, surface area, polarizability, and descriptors that quantify intermolecular forces. A QSAR model for predicting its enzymatic inhibition might incorporate electronic descriptors (like atomic charges from DFT) and steric descriptors (related to molecular shape and size). nih.gov
Table 4: Example of a Hypothetical QSPR Model for Predicting Boiling Point (BP) of Aliphatic Esters (Note: This is a representative model structure. The coefficients and descriptors are for illustrative purposes only.)
| Model Equation | BP (°C) = 0.5 * (Molecular Weight) + 1.2 * (Polar Surface Area) - 25.4 * (LogP) + 55.7 |
|---|---|
| Descriptor | Description |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. |
| LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |
| Model Statistics | |
| R² (Correlation Coefficient) | > 0.90 |
| Q² (Cross-validation R²) | > 0.85 |
Molecular Dynamics Simulations for Reactive Intermediates and Transition States
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes, solvent effects, and chemical reactions. By solving Newton's equations of motion for every atom in the system over a period of time, MD simulations can track the trajectory of molecules and observe transient species like reactive intermediates and transition states. academicjournals.org
For this compound, MD simulations could be used to study the dynamics of its keto-enol tautomerism. The enol form is a key intermediate in many reactions involving β-keto esters. shivajicollege.ac.in Furthermore, reactive MD simulations, which use force fields capable of describing bond formation and breaking, could model reactions such as hydrolysis or Claisen condensation. These simulations can help identify the structure of the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy barrier. academicjournals.org This information is vital for understanding reaction mechanisms and kinetics. For instance, a simulation of the base-catalyzed hydrolysis of this compound would model the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide leaving group.
Table 5: Representative Parameters for an MD Simulation of this compound in Water (Note: These are typical setup parameters for such a simulation.)
| Parameter | Description | Value/Setting |
|---|---|---|
| Force Field | Set of parameters for calculating potential energy | OPLS-AA or CHARMM |
| Solvent Model | Representation of water molecules | TIP3P or SPC/E |
| System Size | Dimensions of the simulation box | 60 x 60 x 60 ų |
| Simulation Time | Total duration of the simulation | 100 nanoseconds (ns) |
| Time Step | Interval between calculation steps | 2 femtoseconds (fs) |
| Ensemble | Thermodynamic conditions being simulated | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | Simulated temperature | 298 K (25 °C) |
| Pressure | Simulated pressure | 1 bar |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl 3-oxodecanoate (B1261010). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of ethyl 3-oxodecanoate.
¹H NMR: The proton NMR spectrum of a related compound, ethyl 2-ethyl-2-methyl-3-oxobutanoate, shows distinct signals corresponding to the various proton environments within the molecule. vulcanchem.com For this compound, one would expect characteristic signals for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the long alkyl chain, with chemical shifts influenced by their proximity to the carbonyl groups.
¹³C NMR: The ¹³C NMR spectrum is particularly useful for identifying the carbonyl carbons. In similar β-keto esters, the ketone carbonyl carbon typically resonates around 200-207 ppm, while the ester carbonyl carbon appears at approximately 170-172 ppm. wordpress.com The remaining carbon atoms of the ethyl group and the decanoate (B1226879) chain would appear at chemical shifts characteristic of sp³ hybridized carbons.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| CH₃ (ester) | ~1.2 | ~14 |
| -OCH₂- (ester) | ~4.1 | ~61 |
| -CH₂- (alpha to ester C=O) | ~3.4 | ~50 |
| C=O (keto) | - | ~200 |
| C=O (ester) | - | ~167 |
| Alkyl Chain (C4-C10) | ~0.8-2.5 | ~22-32 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum will be dominated by strong absorption bands characteristic of its two carbonyl groups.
A strong absorption peak is expected around 1740-1745 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. figshare.com Another strong band, corresponding to the ketone C=O stretch, is anticipated at approximately 1710-1718 cm⁻¹. figshare.com Additionally, C-H stretching vibrations from the alkyl chain and ethyl group would appear in the 2800-3000 cm⁻¹ region, and C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ range. vulcanchem.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ester C=O | Stretch | 1740 - 1745 figshare.com |
| Ketone C=O | Stretch | 1710 - 1718 figshare.com |
| C-H (Alkyl) | Stretch | 2800 - 3000 vulcanchem.com |
| C-O (Ester) | Stretch | 1000 - 1300 vulcanchem.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. In the analysis of a similar compound, ethyl 2-ethyl-2-methyl-3-oxobutanoate, the molecular ion peak was observed at m/z 172, corresponding to its molecular weight. vulcanchem.com For this compound (C₁₂H₂₂O₃), the molecular ion peak [M]⁺ would be expected at m/z 214.
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for β-keto esters include the loss of the ethoxy group (-OC₂H₅, m/z 45) and cleavage at the carbonyl groups. wordpress.comwordpress.com GC-MS is a common setup for analyzing such compounds. umsl.edu
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. While saturated ketones and esters generally show weak n→π* transitions in the UV region, the keto-enol tautomerism present in β-keto esters can influence their UV absorption. The enol form can exhibit a π→π* transition at a longer wavelength. For instance, studies on ethyl acetoacetate (B1235776), a related β-keto ester, have utilized UV-Vis spectroscopy to study its tautomeric equilibrium. ebi.ac.uk The maximum absorption wavelength (λmax) for this compound would likely be in the UV range, and its exact value and intensity would depend on the solvent and the position of the keto-enol equilibrium.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.
Gas Chromatography (GC) for Purity and Isomer Analysis
Gas chromatography (GC) is a highly effective method for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.
GC is particularly useful for determining the purity of this compound and for separating its keto and enol tautomers. The interconversion between tautomers can be observed on the chromatogram, often showing a sharp peak for each tautomer and sometimes a broader signal representing on-column interconversion. umsl.edu The choice of a suitable capillary column, such as a DB-Wax or an HP-1, is crucial for achieving good separation. nih.govorgsyn.org The retention time of the compound is a key parameter for its identification and quantification. orgsyn.org
Interactive Data Table: Typical GC Parameters for β-Keto Ester Analysis
| Parameter | Typical Value/Condition |
| Column Type | DB-Wax Ultra Inert, HP-1 nih.govorgsyn.org |
| Injection Mode | Split nih.gov |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | A temperature gradient is typically used to ensure efficient separation. orgsyn.org |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation and quantification of this compound and its derivatives. Reverse-phase (RP) HPLC is a commonly employed method for the analysis of related β-keto esters like ethyl 3-oxobutanoate. sielc.comcjcatal.com A typical RP-HPLC method utilizes a C18 or similar nonpolar stationary phase. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid such as phosphoric acid to ensure good peak shape. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are used in the mobile phase. sielc.com
The versatility of HPLC allows for its application in various analytical scenarios, from determining the enantiomeric excess of chiral derivatives to monitoring the progress of reactions involving this compound precursors. For instance, in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, HPLC with a chiral column (e.g., Chiralcel OB) is instrumental in determining the optical purity of the product. cjcatal.com Furthermore, HPLC is used to quantify carbonyl compounds, including β-keto esters, in various matrices after derivatization.
Below is an interactive table summarizing typical HPLC conditions for the analysis of related β-keto esters, which can be adapted for this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable technique for the rapid monitoring of chemical reactions involving this compound and its precursors. Its simplicity and speed make it ideal for tracking the consumption of starting materials and the formation of products in real-time. mercer.eduresearchgate.net
A common solvent system for the TLC analysis of related β-keto esters is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio of these solvents can be adjusted to achieve optimal separation of the compounds of interest. For example, a 7:3 hexane:ethyl acetate mixture has been used to monitor the bromination of ethyl 3-oxopentanoate. Visualization of the spots on the TLC plate is typically achieved using a UV lamp or by staining with a suitable reagent, such as a potassium permanganate (B83412) solution or a ceric ammonium (B1175870) molybdate (B1676688) stain. mercer.eduwiley-vch.de
The following interactive table provides examples of TLC conditions used for monitoring reactions of similar compounds.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is a powerful technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. While this compound is a liquid at room temperature, its derivatives or complexes can often be crystallized and their structures determined by X-ray crystallography. This method provides definitive information about bond lengths, bond angles, and stereochemistry.
For instance, the crystal structure of a derivative, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate, was determined by single-crystal X-ray diffraction, confirming its molecular structure. mdpi.com Similarly, X-ray crystallography has been used to resolve the stereochemical ambiguities in derivatives of ethyl 2-(ethoxymethylene)-3-oxobutanoate. The crystal structures of various derivatives of ethyl 3-oxobutanoate have been reported, often crystallizing in monoclinic or triclinic systems. researchgate.net
Electrochemical and Potentiometric Methods
Electrochemical methods, including potentiometry, offer alternative approaches for the analysis of compounds like this compound. Potentiometry measures the potential difference between two electrodes to determine the concentration of an analyte in a solution. libretexts.org
While direct potentiometric methods for this compound are not extensively documented, related compounds have been studied using these techniques. For example, the acidity constant of ethyl 2-cyano-3-oxobutanoate was investigated using potentiometric titration. mdpi.com Furthermore, potentiometric methods are widely used for the detection of heavy metal ions, and ligands containing the β-keto ester functionality, such as derivatives of ethyl 3-oxobutanoate, have been studied for their complexation with these ions. mdpi.com The stability constants of these complexes can be determined potentiometrically. mdpi.com
Electrochemical reactions have also been noted in the context of ethyl 3-oxobutanoate, suggesting potential for electroanalytical methods. d-nb.info
Environmental Fate and Ecotoxicological Research
Biodegradation Pathways and Mechanisms
Specific biodegradation studies on Ethyl 3-oxodecanoate (B1261010) are not extensively documented in publicly available literature. However, the degradation pathways can be inferred from research on analogous fatty acid esters and β-keto esters.
The primary mechanism for the biodegradation of esters in the environment is enzymatic hydrolysis. This process involves the cleavage of the ester bond, which in the case of Ethyl 3-oxodecanoate would yield ethanol (B145695) and 3-oxodecanoic acid. Research on the biodegradation of synthetic lubricant esters, which include decanoate (B1226879) components, indicates that one of the initial steps in their degradation is the cleavage of the ester bonds by esterases produced by microorganisms. asm.org For instance, a bacterium identified as Micrococcus roseus has been shown to utilize a synthetic ester by breaking it down into its constituent alcohol and fatty acids (octanoate and decanoate). asm.org
Following hydrolysis, the resulting products, ethanol and 3-oxodecanoic acid, are expected to undergo further biodegradation. Ethanol is a simple alcohol that is readily metabolized by a wide variety of microorganisms. The fatty acid, 3-oxodecanoic acid, would likely be metabolized through β-oxidation, a common metabolic process for breaking down fatty acids. Studies on fatty acid methyl esters confirm that they are generally biodegradable under aerobic conditions in both soil and water, with the primary degradation mechanism being biological. epa.gov The rate of degradation can be influenced by factors such as the length of the alkyl chain and environmental conditions. acs.org The general consensus for short-chain fatty acid esters is that they are readily biodegradable. europa.eu
Ecotoxicity Assessments in Aquatic and Terrestrial Systems
Direct ecotoxicological assessments for this compound are limited. To approximate its potential effects, data from a structurally similar, shorter-chain β-keto ester, Ethyl 3-oxobutanoate (commonly known as ethyl acetoacetate), is often referenced. noaa.gov Ecotoxicity is typically evaluated through standardized tests on representative organisms from different trophic levels in both aquatic and terrestrial environments. labanalysis.it These tests measure endpoints such as acute toxicity (mortality) and chronic toxicity (effects on growth and reproduction). labanalysis.it
For ethyl acetoacetate (B1235776), available data suggests low aquatic toxicity. noaa.gov This compound is not expected to be significantly toxic to aquatic life based on its reported hazard ratings. jubilantingrevia.com
Ecotoxicity Data for Ethyl Acetoacetate (Analogue for this compound)
| Test Type | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| Aquatic Toxicity | - | GESAMP Hazard Profile: Damage to living resources | 1 (Slightly hazardous) | noaa.gov |
| Oral Toxicity (Rat) | Rat | LD50 | 3,980 mg/kg | noaa.gov |
| Water Hazard Class | - | WGK (Germany) | 1 (Low hazard to water) | jubilantingrevia.com |
Standard ecotoxicity tests for aquatic systems include acute mortality tests with fish like Danio rerio, immobilization tests with crustaceans like Daphnia magna, and algal growth inhibition tests. labanalysis.it Terrestrial ecotoxicity is assessed using organisms such as earthworms (Eisenia fetida) and by measuring effects on soil microorganisms, like the inhibition of nitrification. labanalysis.it Without specific data, it is presumed that this compound, as a fatty acid ester, would likely exhibit low acute toxicity, though its longer carbon chain compared to ethyl acetoacetate might influence its bioavailability and potential for effects like narcosis in aquatic organisms.
Bioaccumulation Potential and Environmental Mobility Studies
Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. It is often predicted using the octanol-water partition coefficient (log Kow). A low log Kow generally indicates a low potential for bioaccumulation. For ethyl acetoacetate, the potential for bioaccumulation is considered low. jubilantingrevia.com The GESAMP hazard profile for ethyl acetoacetate explicitly states a bioaccumulation potential of 0 (zero). noaa.gov
Environmental mobility describes how a chemical moves through different environmental compartments like water, soil, and air. This is often predicted using the soil adsorption coefficient (Koc). Chemicals with low water solubility and high Koc values tend to adsorb to soil and sediment, limiting their mobility in water. epa.gov Fatty acid esters with longer carbon chains (C10 and above) are expected to primarily partition to soil and sediment. europa.eu
Mobility Data for Ethyl Acetoacetate (Analogue for this compound)
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 31.45 L/Kg | Low adsorption potential, suggesting mobility in soil | jubilantingrevia.com |
| Henry's Law Constant | 1.57E-07 atm-m³/mol | Low volatility from water | jubilantingrevia.com |
| Water Solubility | 2.86 g/100 ml (20 °C) | Soluble | wikipedia.org |
While the data for ethyl acetoacetate suggests potential for mobility, this compound has a longer carbon chain (deca- prefix indicates 10 carbons in the acyl chain versus 4 in acetoacetate). This increased chain length leads to lower water solubility and a higher affinity for organic matter in soil and sediment, thus reducing its environmental mobility compared to its shorter-chain analogue. epa.goveuropa.eu Therefore, the main environmental compartments for this compound are expected to be soil and sediment. europa.eu
Sustainable Chemistry Considerations in Production and Application
Sustainable chemistry, or green chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For β-keto esters like this compound, there is growing interest in developing more environmentally friendly synthetic methodologies. rsc.orgucc.ie
Key considerations in the sustainable production of this compound include:
Catalysis: Traditional synthesis often involves acid or base catalysts that can be corrosive and difficult to separate from the product. Research is focused on developing heterogeneous catalysts (solid-supported catalysts) that are easily recoverable and reusable, which simplifies purification and minimizes waste.
Reaction Conditions: Optimizing reaction conditions to use less hazardous solvents, lower temperatures, and reduce reaction times contributes to a more sustainable process. The use of continuous flow reactors instead of traditional batch reactors can enhance heat and mass transfer, leading to higher efficiency and safety.
Atom Economy: Synthetic routes, such as the Claisen condensation, are evaluated based on their atom economy—the measure of how much of the starting materials become part of the final product. Transesterification is another key reaction for modifying β-keto esters, and recent advances have focused on developing methods with minimal environmental impact. rsc.org
The application of these principles to the synthesis of this compound can lead to more cost-effective and environmentally benign production, aligning with the goals of sustainable industrial chemistry.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Green Chemistry Principles
The chemical industry is increasingly shifting towards more sustainable and environmentally friendly processes. nih.govpnas.org Future research on the synthesis of Ethyl 3-oxodecanoate (B1261010) will likely focus on the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.net
Key areas of development include:
Catalytic Approaches: Moving away from stoichiometric bases traditionally used in Claisen condensations, research will likely explore the use of catalytic systems. pnas.org This includes the development of heterogeneous catalysts that can be easily recovered and reused, reducing waste and simplifying purification processes.
Alternative Solvents: The use of hazardous organic solvents is a significant environmental concern. researchgate.net Future synthetic routes for Ethyl 3-oxodecanoate could employ greener solvents such as ionic liquids, supercritical fluids (like CO2), or even solvent-free conditions. pnas.orgrsc.org
Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials derived from biomass is a promising avenue. rsc.org For instance, fatty acids obtained from plant oils could be transformed into the required precursors for the synthesis. rsc.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.net Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable production method.
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
| Use of Catalysis | Employing reusable heterogeneous or biocatalysts to improve efficiency and reduce waste. |
| Benign Solvents | Replacing traditional volatile organic compounds with water, ionic liquids, or supercritical fluids. pnas.orgrsc.org |
| Renewable Feedstocks | Utilizing biomass-derived starting materials instead of petrochemicals. rsc.org |
Exploration of New Biocatalysts and Biotransformation Strategies
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. ijsr.net For this compound, the exploration of enzymatic and microbial transformations holds significant promise.
Future research in this area will likely involve:
Lipase-Catalyzed Synthesis: Lipases are versatile enzymes that can catalyze esterification and transesterification reactions. ijsr.netresearchgate.net Research into using immobilized lipases for the synthesis of this compound could lead to highly efficient and selective processes. google.com For example, Candida antarctica lipase (B570770) B (CALB) has shown robustness in the synthesis of various flavor esters. ijsr.netresearchgate.net
Engineered Enzymes: Advances in protein engineering and directed evolution will enable the development of enzymes specifically tailored for the synthesis of this compound with high yields and stereoselectivity.
Whole-Cell Biotransformations: Utilizing whole microbial cells (e.g., bacteria or yeast) as biocatalysts can be more cost-effective than using isolated enzymes, as it eliminates the need for enzyme purification.
Design of Next-Generation Biologically Active Derivatives
Beta-keto esters are valuable precursors for the synthesis of a wide range of biologically active compounds. acs.orgnih.gov Future research will focus on using this compound as a scaffold to design and synthesize novel derivatives with potential therapeutic applications.
Promising areas of investigation include:
Antimicrobial Agents: Research has shown that certain β-keto ester derivatives exhibit antibacterial activity by interfering with bacterial communication systems known as quorum sensing. nih.govresearchgate.net this compound could serve as a starting point for developing new quorum-sensing inhibitors to combat antibiotic-resistant bacteria.
Anti-inflammatory Compounds: Derivatives of δ-hydroxy-β-keto esters have been evaluated for their anti-inflammatory properties, revealing interesting structure-activity relationships. nih.gov The longer alkyl chain of this compound could be exploited to modulate the lipophilicity and biological activity of such derivatives.
Anticancer Agents: Pyrazolone (B3327878) derivatives, which can be synthesized from β-keto esters, have shown potential as anticancer agents. nih.gov The synthesis of novel pyrazolones from this compound could lead to the discovery of new therapeutic leads.
Advanced Computational Design and Predictive Modeling
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.gov For this compound, these methods can accelerate the discovery and development of new applications.
Future computational studies could focus on:
Reaction Mechanism and Reactivity: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving this compound and to predict its reactivity. researchgate.net This understanding can guide the design of more efficient synthetic routes.
Biocatalyst Design: Molecular docking and molecular dynamics simulations can be employed to understand the interactions between this compound and the active site of enzymes. bohrium.com This knowledge can be used to guide the engineering of biocatalysts with improved activity and selectivity. bohrium.com
Predictive Modeling for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. This can help to prioritize the synthesis of compounds with the highest potential for therapeutic applications.
Integration with Materials Science for Novel Applications
The unique chemical structure of β-keto esters, containing both ketone and ester functionalities, makes them interesting building blocks for materials science. fiveable.me Future research will likely explore the integration of this compound into various materials to impart specific properties.
Potential applications in materials science include:
Biodegradable Polymers: The ester linkage in this compound can be susceptible to hydrolysis, making it a potential monomer or additive for the development of biodegradable polymers.
Functional Coatings: The reactivity of the β-keto group could be utilized to crosslink polymer chains, leading to the development of functional coatings with enhanced durability and chemical resistance.
Metal-Organic Frameworks (MOFs): The ability of β-keto esters to form complexes with metal ions could be exploited in the design of novel MOFs with applications in gas storage, separation, and catalysis.
Mechanistic Elucidation of Underexplored Reactivity
While the general reactivity of β-keto esters is well-established, there are still underexplored areas that warrant further investigation, particularly for long-chain analogues like this compound.
Future mechanistic studies could address:
Claisen Condensation with Long-Chain Esters: A deeper understanding of the factors controlling the efficiency and selectivity of the Claisen condensation for the synthesis of long-chain β-keto esters is needed. organic-chemistry.orglibretexts.orgchemistrysteps.comlibretexts.org This includes investigating the role of the base, solvent, and reaction conditions.
Decarboxylation of Long-Chain Beta-Keto Acids: The decarboxylation of β-keto acids is a key transformation. libretexts.orgaklectures.comchemistrysteps.com Studying the kinetics and mechanism of the decarboxylation of the carboxylic acid derived from this compound could provide insights into the stability and reactivity of such molecules. acs.org
Palladium-Catalyzed Reactions: Palladium-catalyzed reactions of allyl β-keto esters have been shown to be versatile transformations. nih.gov Exploring the application of these reactions to derivatives of this compound could open up new synthetic possibilities.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-oxodecanoate, and how is its purity validated in laboratory settings?
this compound is synthesized via nucleophilic reactions involving Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and octanoyl chloride, followed by methanolysis or acid-catalyzed esterification . Critical parameters include stoichiometric control of reactants and temperature modulation during nucleophilic substitution. Purity is assessed using ¹H-NMR and 13C-NMR to confirm structural integrity (e.g., characteristic peaks at δ 0.83 ppm for terminal methyl groups and δ 175.6 ppm for carbonyl carbons) . LC/MS with MH+ signals (e.g., m/z 269.28) further validates molecular identity and purity (>97%) .
Q. How is this compound utilized in the synthesis of β-keto ester derivatives for enzyme kinetic studies?
this compound serves as a β-keto ester precursor in enzyme-substrate interaction studies. For example, it is condensed with anthraniloyl-CoA to synthesize 2-alkyl-4-quinolones (e.g., HHQ), which are analyzed for binding kinetics with enzymes like PqsD in Pseudomonas aeruginosa quorum sensing . Researchers employ surface plasmon resonance (SPR) to measure dissociation constants (Kd) and molecular dynamics simulations to map active-site interactions .
Advanced Research Questions
Q. What methodologies are used to evaluate this compound-derived PqsR antagonists in quorum-sensing inhibition?
this compound is a key precursor for synthesizing PqsR antagonists (e.g., 2-heptyl-6-nitroquinolin-4(1H)-one). Researchers use β-galactosidase reporter gene assays in E. coli DH5α strains expressing PqsR to quantify transcriptional inhibition . Dose-response curves (0.1–100 µM) and IC50 values are calculated, with structural analogs analyzed via QSAR modeling to optimize substituent effects (e.g., trifluoromethyl groups enhance binding affinity) .
Q. How can this compound be integrated into immunochemical assays for detecting bacterial biomarkers?
this compound is functionalized into haptens (e.g., 2-heptyl-6-(2-mercaptoethyl)quinolin-4(1H)-one) for antibody production. The hapten is conjugated to carrier proteins (e.g., BSA) and used in competitive ELISAs to detect 2-alkyl-4-quinolones in Pseudomonas aeruginosa biofilms . Cross-reactivity is minimized by optimizing spacer arm length (e.g., 2-mercaptoethyl linkers) and validating with UPLC-MS/MS for specificity .
Q. What challenges arise in multi-step syntheses using this compound for natural product analogs (e.g., viridicatic acid)?
In synthesizing viridicatic acid, this compound undergoes condensation with trans-3-ethoxycarbonylacrylyl chloride, followed by cyclization. Key challenges include low yields (<20%) due to competing enolization pathways . Researchers address this by using Grignard reagents (e.g., ethylmagnesium bromide) to stabilize intermediates and employing acidic workup (conc. H2SO4) to favor lactonization . NMR kinetic studies (half-life ~20–90 min) monitor intermediate stability during cyclization .
Methodological Considerations
Q. How are spectroscopic techniques applied to resolve structural ambiguities in this compound derivatives?
- ¹H-NMR : Distinguishes alkyl chain conformers (e.g., J = 7.5 Hz for quintet splitting in heptyl groups) .
- 13C-NMR : Identifies keto-enol tautomerism via carbonyl carbon shifts (e.g., δ 174.9 ppm for lactone products) .
- High-resolution MS : Confirms molecular formulas (e.g., m/z 312.31 for trifluoromethyl-substituted analogs) .
Q. What strategies mitigate side reactions during this compound-based condensations?
- Low-temperature kinetics : Slow addition of acid chlorides (−20°C) reduces double-alkylation byproducts .
- Chromatographic purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates β-keto ester intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
